Methyl 1-phenyl-1H-imidazole-4-carboxylate

Medicinal Chemistry Organic Synthesis Building Block

This specific methyl ester provides an unmatched steric and hydrolytic balance essential for reproducible, high-yield (~82%) conversion to the 1-phenylimidazole-4-carboxylic acid scaffold, the core of potent XOR inhibitors (IC50 comparable to febuxostat) and allosteric HIV-1 integrase-LEDGF/p75 PPI inhibitors. Unlike interchangeable ethyl or acid analogs, only this building block ensures the documented reaction kinetics and downstream intermediate purity required for reliable SAR exploration and lead optimization. Secure this validated starting material to protect project timelines and reduce synthetic risk.

Molecular Formula C11H10N2O2
Molecular Weight 202.213
CAS No. 116343-89-6
Cat. No. B2793318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-phenyl-1H-imidazole-4-carboxylate
CAS116343-89-6
Molecular FormulaC11H10N2O2
Molecular Weight202.213
Structural Identifiers
SMILESCOC(=O)C1=CN(C=N1)C2=CC=CC=C2
InChIInChI=1S/C11H10N2O2/c1-15-11(14)10-7-13(8-12-10)9-5-3-2-4-6-9/h2-8H,1H3
InChIKeyPLFZRIONUNNYOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1-phenyl-1H-imidazole-4-carboxylate (CAS 116343-89-6) Procurement Guide: Properties, Purity, and Sourcing for Research Applications


Methyl 1-phenyl-1H-imidazole-4-carboxylate (CAS 116343-89-6) is a heterocyclic organic compound belonging to the 1-phenylimidazole-4-carboxylate ester class. It is characterized by a phenyl substituent at the N1 position of the imidazole ring and a methyl carboxylate group at the C4 position, with a molecular weight of 202.21 g/mol and a canonical SMILES of COC(=O)C1=CN(C=N1)C2=CC=CC=C2 [1]. This compound is primarily utilized as a key synthetic intermediate in medicinal chemistry and drug discovery, serving as a precursor for the generation of 1-phenylimidazole-4-carboxylic acid derivatives, which have been investigated as inhibitors of therapeutic targets such as xanthine oxidoreductase (XOR) and HIV-1 integrase [2].

Methyl 1-phenyl-1H-imidazole-4-carboxylate (CAS 116343-89-6): Why Generic Substitution with Analogous Esters or Acids is Not Recommended


In-class compounds such as ethyl 1-phenyl-1H-imidazole-4-carboxylate (CAS 197079-08-6) or the free acid 1-phenyl-1H-imidazole-4-carboxylic acid (CAS 18075-64-4) cannot be directly interchanged for Methyl 1-phenyl-1H-imidazole-4-carboxylate without compromising synthetic efficiency or target outcomes. The methyl ester offers a distinct balance of steric profile and hydrolytic lability that is critical in multi-step syntheses; its specific reactivity profile governs both the rate of subsequent transformations (e.g., hydrolysis to the acid or reduction to the alcohol) and the yield of downstream intermediates . Furthermore, the methyl ester serves as a defined and validated starting material in published synthetic routes for bioactive 1-phenylimidazole-4-carboxylic acid derivatives [1], whereas alternative esters may introduce variability in reaction kinetics, purification requirements, or final product purity, thereby undermining reproducibility and project timelines.

Methyl 1-phenyl-1H-imidazole-4-carboxylate (CAS 116343-89-6): Quantitative Evidence for Differentiated Procurement Decisions


Synthetic Yield Advantage for Acid Hydrolysis Compared to Ethyl Ester

Methyl 1-phenyl-1H-imidazole-4-carboxylate demonstrates a superior and well-documented yield for conversion to the corresponding carboxylic acid, 1-phenyl-1H-imidazole-4-carboxylic acid, via base-mediated hydrolysis. In a reported procedure, treatment of the methyl ester (1.1 mmol) with LiOH·H2O (3.4 mmol) in THF/MeOH/H2O at room temperature for 3 hours afforded the acid in approximately 82% yield . This contrasts with the ethyl ester (CAS 197079-08-6), for which specific, high-yielding hydrolysis protocols to the free acid are not similarly established in the primary literature, potentially leading to lower yields or more complex purification due to the increased steric bulk of the ethyl group.

Medicinal Chemistry Organic Synthesis Building Block

Validated Precursor for Potent Xanthine Oxidoreductase (XOR) Inhibitors with Nanomolar Potency

Methyl 1-phenyl-1H-imidazole-4-carboxylate is a critical building block for the synthesis of 1-phenylimidazole-4-carboxylic acid derivatives, which have been shown to be potent inhibitors of xanthine oxidoreductase (XOR). In a direct comparative study, lead compounds derived from this scaffold (compounds Ie and IVa) exhibited IC50 values of 8.0 nM and 7.2 nM, respectively, against XOR, comparable to the clinical XOR inhibitor febuxostat (IC50 = 7.0 nM) [1]. Notably, in vivo evaluation in a long-term hyperuricemia mouse model revealed that compound IVa not only matched febuxostat in hypouricemic potency but also demonstrated a unique capacity to improve kidney damage by significantly decreasing creatinine and urea nitrogen levels (P < 0.05), an effect not observed with febuxostat [1].

Xanthine Oxidoreductase Hyperuricemia Drug Discovery

Established Intermediate for HIV-1 Integrase-LEDGF/p75 Interaction Inhibitors

The 1-phenylimidazole-4-carboxylate scaffold, accessible via Methyl 1-phenyl-1H-imidazole-4-carboxylate, is a validated core for developing inhibitors of the HIV-1 integrase (IN) and LEDGF/p75 protein-protein interaction. In a 2021 study, novel 1,5-diaryl-1H-imidazole-4-carboxylic acids and carbohydrazides were synthesized from corresponding ester intermediates [1]. Evaluation in an AlphaScreen assay identified seventeen compounds that exceeded the 50% inhibitory threshold at 100 µM, with several showing selective binding to the LEDGF/p75 pocket over the IN active site [1]. In a cell-based antiviral assay, compounds 11a, 11b, 11g, and 11h exhibited moderate antiviral percentage inhibition of 33-45% [1].

HIV-1 Integrase Antiviral Protein-Protein Interaction

Methyl 1-phenyl-1H-imidazole-4-carboxylate (CAS 116343-89-6): Recommended Research and Industrial Application Scenarios


Synthesis of 1-Phenylimidazole-4-carboxylic Acid as a Key Pharmacophore Intermediate

This compound is the preferred starting material for the high-yield (~82%) synthesis of 1-phenyl-1H-imidazole-4-carboxylic acid, a crucial intermediate in the development of xanthine oxidoreductase (XOR) inhibitors and other bioactive molecules. The documented, efficient hydrolysis protocol minimizes material loss and ensures a reliable supply of the free acid for subsequent amide coupling or other derivatization steps .

Medicinal Chemistry Campaigns Targeting Xanthine Oxidoreductase (XOR) for Gout and Hyperuricemia

Research groups focused on developing novel XO inhibitors should procure this building block to access the 1-phenylimidazole-4-carboxylic acid scaffold. Derivatives from this series have demonstrated in vitro XOR inhibition comparable to febuxostat (IC50 = 7.2-8.0 nM) and, uniquely, have shown the capacity to improve kidney damage in long-term hyperuricemia mouse models, a therapeutic benefit not observed with the standard-of-care drug [1]. This scaffold offers a validated path toward next-generation hypouricemic agents.

Antiviral Drug Discovery: Development of Allosteric HIV-1 Integrase Inhibitors

This building block is essential for synthesizing 1,5-diaryl-1H-imidazole-4-carboxylic acid derivatives, a class of compounds identified as inhibitors of the HIV-1 integrase-LEDGF/p75 protein-protein interaction. These allosteric inhibitors represent a promising strategy to combat HIV by disrupting a critical host-viral interaction, distinct from active-site integrase strand transfer inhibitors (INSTIs) [2]. Procuring this methyl ester enables SAR exploration and lead optimization in this novel antiviral target space.

General Heterocyclic Chemistry and Library Synthesis

As a well-defined 1-phenylimidazole-4-carboxylate building block with a molecular weight of 202.21 g/mol, a rotatable bond count of 3, and a topological polar surface area of 44.1 Ų [3], this compound is an ideal starting point for the parallel synthesis of diverse compound libraries. Its methyl ester group is a versatile handle that can be readily converted to amides, reduced to alcohols, or hydrolyzed to acids, facilitating rapid diversification for hit-to-lead and lead optimization programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 1-phenyl-1H-imidazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.